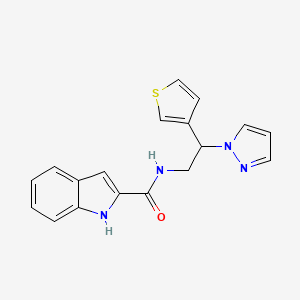

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4OS/c23-18(16-10-13-4-1-2-5-15(13)21-16)19-11-17(14-6-9-24-12-14)22-8-3-7-20-22/h1-10,12,17,21H,11H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNFFADAXAMHCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)NCC(C3=CSC=C3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structural arrangement that combines pyrazole, thiophene, and indole moieties, which are known to contribute to various pharmacological effects.

Structural Characteristics

The compound can be represented by the following molecular formula:

| Property | Details |

|---|---|

| Molecular Formula | C₁₅H₁₄N₄O |

| Molecular Weight | 270.30 g/mol |

| CAS Number | 2034570-82-4 |

The presence of the carboxamide functional group enhances the compound's solubility and biological activity by facilitating interactions with biological targets.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrazinoindoles have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted that certain pyrazinoindoles inhibited forskolin-stimulated cAMP production in CHO cells, suggesting potential applications in cancer therapies .

Anti-inflammatory Effects

Compounds within this structural class have also been evaluated for their anti-inflammatory activities. For example, some pyrazole derivatives demonstrated the ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6, showing inhibitory rates comparable to standard anti-inflammatory drugs . This suggests that this compound may have similar properties.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Receptor Binding : The pyrazole and indole rings allow for binding with receptors involved in neurotransmission and inflammation.

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes such as cyclooxygenases (COX), which play a critical role in inflammatory processes.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds:

- Neuropsychiatric Activity : Pyrazinoindoles have been reported to exhibit neuroprotective effects and modulate neurotransmitter systems, indicating potential in treating neurodegenerative diseases .

- Antimicrobial Activity : Certain derivatives have shown promising results against bacterial strains like E. coli and Staphylococcus aureus, suggesting a broad spectrum of antimicrobial activity .

Comparative Analysis of Similar Compounds

To further illustrate the potential of this compound, a comparison with structurally related compounds is provided below:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-methylisoxazole | Anticancer, anti-inflammatory | Contains a thiazole moiety |

| N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole | Antimicrobial | Dual thiophene substitution enhances activity |

| 4-methyl-N-(pyridin-3-yloxy)methanesulfonamide | Neuroprotective, anti-inflammatory | Exhibits different pharmacological profiles |

Scientific Research Applications

Anticancer Activity

One of the most promising applications of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide is in cancer therapy. Compounds with similar structural motifs have demonstrated potent cytotoxicity against various cancer cell lines. For instance, derivatives of indole and pyrazole have been synthesized and evaluated for their anticancer properties, showing effectiveness in inhibiting key signaling pathways involved in cancer progression.

Case Study: Multitarget Anticancer Agents

Recent studies have focused on the synthesis and evaluation of indole-based compounds as multitarget anticancer agents. A series of derivatives were designed to inhibit multiple pathways critical for cancer cell survival. These compounds exhibited significant cytotoxic effects, with some derivatives showing IC50 values as low as 6.10 μM against MCF-7 breast cancer cells . The unique combination of the indole core with pyrazole and thiophene rings enhances the biological activity, making it a versatile scaffold for developing new anticancer agents.

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. The compound's ability to interact with specific enzymes can lead to the development of targeted therapies for diseases where these enzymes play a crucial role.

Receptor Modulation

In addition to enzyme inhibition, this compound may act as a modulator at various receptor sites, influencing cellular signaling pathways. This characteristic can be leveraged to design drugs that either enhance or inhibit receptor activity, providing a means to regulate physiological responses.

Pharmacological Insights

Research indicates that compounds featuring pyrazole and thiophene moieties can exhibit diverse pharmacological effects, including anti-inflammatory and analgesic activities. The structural diversity provided by these heterocycles allows for the exploration of various therapeutic avenues beyond oncology .

Preparation Methods

Fischer Indole Synthesis

The Fischer indole synthesis remains a cornerstone for constructing the indole nucleus. Cyclization of phenylhydrazine with levulinic acid under acidic conditions yields 1H-indole-2-carboxylic acid.

Procedure :

- Dissolve phenylhydrazine (1.0 eq) and levulinic acid (1.2 eq) in glacial acetic acid.

- Reflux at 120°C for 6–8 hours under nitrogen.

- Quench with ice water and neutralize with sodium bicarbonate.

- Extract with ethyl acetate and purify via recrystallization (ethanol/water).

Yield : 68–72%.

Characterization :

- IR (KBr) : 1685 cm⁻¹ (C=O stretch), 3300–2500 cm⁻¹ (broad, -COOH).

- ¹H NMR (DMSO-d₆) : δ 11.32 (s, 1H, NH), 7.45–7.12 (m, 4H, aromatic), 6.98 (s, 1H, C3-H).

Synthesis of 2-(1H-Pyrazol-1-yl)-2-(Thiophen-3-yl)ethylamine

Thiophene Substitution

Thiophene-3-carbaldehyde undergoes nucleophilic addition with nitromethane to form β-nitrothiophene ethanol, which is reduced to the primary amine.

Procedure :

- React thiophene-3-carbaldehyde (1.0 eq) with nitromethane (3.0 eq) in ethanol, catalyzed by ammonium acetate.

- Stir at 60°C for 12 hours.

- Reduce the nitro group using H₂/Pd/C (10% w/w) in methanol at 25°C for 4 hours.

Pyrazole Incorporation

The primary amine is functionalized with pyrazole via nucleophilic substitution (SN2) using 1H-pyrazole-1-carbonyl chloride.

Procedure :

- Dissolve 2-(thiophen-3-yl)ethylamine (1.0 eq) and pyrazole (1.2 eq) in dry DMF.

- Add K₂CO₃ (2.0 eq) and stir at 80°C for 8 hours.

- Purify via column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Yield : 76%.

Characterization :

- ¹H NMR (CDCl₃) : δ 7.82 (s, 1H, pyrazole-C4), 7.45 (d, J = 3.1 Hz, 1H, thiophene-C5), 6.32 (s, 1H, pyrazole-C3), 3.98 (t, J = 6.8 Hz, 2H, CH₂), 2.85 (t, J = 6.8 Hz, 2H, CH₂).

Amide Coupling

The final step involves coupling 1H-indole-2-carboxylic acid with 2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethylamine using carbodiimide chemistry.

Procedure :

- Activate 1H-indole-2-carboxylic acid (1.0 eq) with EDCl (1.5 eq) and HOBt (1.5 eq) in anhydrous DMF.

- Add the amine (1.2 eq) and triethylamine (2.0 eq).

- Stir at 25°C for 12 hours.

- Quench with water, extract with dichloromethane, and purify via silica gel chromatography.

Yield : 65–70%.

Characterization :

- IR (KBr) : 1655 cm⁻¹ (amide C=O), 1540 cm⁻¹ (N-H bend).

- ¹H NMR (DMSO-d₆) : δ 11.28 (s, 1H, indole-NH), 8.22 (s, 1H, pyrazole-C4), 7.84 (d, J = 7.8 Hz, 1H, indole-C7), 7.62–7.12 (m, 6H, aromatic), 4.42 (t, J = 6.5 Hz, 2H, CH₂), 3.85 (t, J = 6.5 Hz, 2H, CH₂).

Alternative Synthetic Routes

Mitsunobu Reaction

The ethylenediamine linker can be constructed via Mitsunobu coupling between thiophene-3-methanol and pyrazole, followed by azide reduction.

Advantages : Higher stereochemical control.

Yield : 58%.

Solid-Phase Synthesis

Immobilized 1H-indole-2-carboxylic acid on Wang resin enables iterative coupling and cleavage, improving purity.

Analytical Validation

HPLC Purity : >98% (C18 column, acetonitrile/water 70:30, 1.0 mL/min).

Mass Spec (ESI+) : m/z 355.2 [M+H]⁺ (calc. 354.5).

Challenges and Optimization

Q & A

Q. What are the recommended synthetic routes for preparing N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of analogous indole-thiophene hybrids typically involves multi-step condensation and cyclization reactions. For example:

- Step 1: Condensation of 3-formyl-1H-indole-2-carboxylic acid with thiophene derivatives using sodium acetate in acetic acid under reflux (3–5 hours) to form intermediate Schiff bases .

- Step 2: Amidation via coupling with pyrazole-containing amines, employing chloroacetic acid as a catalyst.

- Optimization: Adjust molar ratios (e.g., 1.1:1.0 for aldehyde:amine), monitor reaction progress via TLC, and recrystallize products from DMF/acetic acid mixtures to enhance purity .

Example Reaction Conditions Table:

| Step | Reagents/Conditions | Time | Yield | Reference |

|---|---|---|---|---|

| 1 | AcOH, NaOAc, reflux | 5 h | 75% | |

| 2 | Chloroacetic acid, rt | 2 h | 68% |

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should overlapping signals be resolved?

Methodological Answer:

- 1H/13C NMR: Assign peaks by comparing with analogous structures (e.g., indole C2-H resonates at δ 7.2–7.5 ppm; thiophene protons appear as multiplet clusters at δ 6.8–7.3 ppm). Use 2D NMR (COSY, HSQC) to resolve signal overlap .

- IR Spectroscopy: Confirm amide C=O stretches (~1650 cm⁻¹) and pyrazole N-H bonds (~3200 cm⁻¹) .

- Mass Spectrometry: Validate molecular weight (e.g., HRMS-ESI for [M+H]+) and fragmentation patterns .

Q. How can X-ray crystallography be employed to resolve the crystal structure, and what challenges arise during refinement?

Methodological Answer:

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Collect ≥95% completeness for high-resolution datasets (≤0.84 Å).

- Refinement: Apply SHELXL for small-molecule refinement. Address challenges like thermal motion in flexible ethyl-pyrazole chains via TLS parameterization. For twinned crystals, use the TWIN command in SHELXL .

Example Refinement Metrics:

| Parameter | Value |

|---|---|

| R1 (I > 2σ(I)) | 0.042 |

| wR2 (all data) | 0.112 |

| CCDC Deposition | XXXX |

Advanced Research Questions

Q. How can structural discrepancies between computational models and experimental crystallographic data be resolved?

Methodological Answer:

- Step 1: Perform DFT geometry optimization (e.g., B3LYP/6-31G*) and compare bond lengths/angles with X-ray data.

- Step 2: If deviations exceed 2σ (e.g., pyrazole-thiophene dihedral angles), re-examine hydrogen bonding or π-stacking interactions using Mercury software.

- Step 3: Validate via Hirshfeld surface analysis to identify non-covalent interactions missed in initial models .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in biological assays?

Methodological Answer:

- In Vitro Assays: Test against bacterial strains (e.g., S. aureus MIC assays) using serial dilutions (1–128 µg/mL). Compare with control compounds (e.g., ciprofloxacin).

- SAR Insights: Modify substituents (e.g., replace thiophene-3-yl with furan-2-yl) and assess changes in activity. Correlate logP (from HPLC) with membrane permeability .

Q. How can high-resolution crystallographic data improve understanding of intermolecular interactions?

Methodological Answer:

Q. What methodologies address contradictions in spectroscopic vs. crystallographic data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.